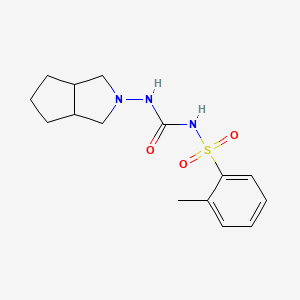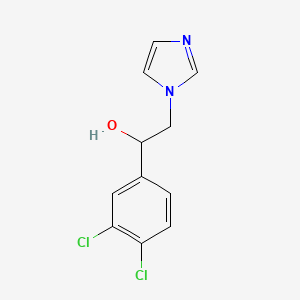
Impureté 15 d'Apixaban
Vue d'ensemble
Description
A metabolite of Apixaban
Applications De Recherche Scientifique
- L'Impureté 15 d'Apixaban est un intermédiaire crucial dans la synthèse de l'apixaban, un inhibiteur puissant du facteur Xa de la coagulation sanguine {svg_1}. Les chercheurs ont développé des procédés pratiques et efficaces pour sa préparation, à partir de 4-chloronitrobenzène et de pipéridine peu coûteux. La procédure en huit étapes permet d'obtenir cet intermédiaire clé, contribuant à la synthèse globale de l'apixaban.
- Les scientifiques se sont concentrés sur le développement de méthodes analytiques robustes pour l'apixaban et ses impuretés. Bien que les monographies pharmacopées soient inexistantes, les méthodes de chromatographie liquide haute performance (HPLC) ont été validées pour l'analyse de l'apixaban {svg_2}. Ces méthodes permettent une quantification précise et un profilage des impuretés, garantissant la qualité et la sécurité du produit.
- Les chercheurs étudient la stabilité des formulations d'apixaban, y compris le comportement de l'Impureté 15 dans diverses conditions. Des méthodes de chromatographie liquide-spectrométrie de masse (LC-MS) indicatrices de la stabilité ont été développées pour évaluer les voies de dégradation de l'apixaban et estimer les substances apparentées {svg_3}. La compréhension de la stabilité est cruciale pour la formulation des médicaments et la détermination de la durée de conservation.
Synthèse et développement du procédé
Techniques analytiques et méthodes d'analyse
Études de stabilité et de dégradation
En résumé, l'this compound joue un rôle multiforme dans la synthèse, le contrôle qualité, la pharmacologie et la sécurité de l'apixaban. Les chercheurs continuent d'explorer ses implications, garantissant l'utilisation efficace de l'apixaban dans la pratique clinique {svg_4} {svg_5} {svg_6}. Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à nous le demander ! 😊
Mécanisme D'action
Target of Action
Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, Apixaban Impurity 15 can prevent the formation of blood clots.
Mode of Action
Apixaban Impurity 15 interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Impurity 15 is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.
Pharmacokinetics
Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that Apixaban Impurity 15 may also have favorable pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Apixaban Impurity 15 can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that Apixaban Impurity 15 might also exhibit similar behavior.
Analyse Biochimique
Biochemical Properties
Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities .
Cellular Effects
Apixaban Impurity 15 can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, Apixaban Impurity 15 can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation .
Molecular Mechanism
The molecular mechanism of Apixaban Impurity 15 involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, Apixaban Impurity 15 may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apixaban Impurity 15 can change over time due to its stability and degradation. It has been observed that Apixaban Impurity 15 is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function .
Dosage Effects in Animal Models
The effects of Apixaban Impurity 15 vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities .
Metabolic Pathways
Apixaban Impurity 15 is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban .
Transport and Distribution
Within cells and tissues, Apixaban Impurity 15 is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of Apixaban Impurity 15 can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration .
Propriétés
IUPAC Name |
methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRGILKTSJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)





